molecular formula C9H10N2O2 B14491346 4-Carbamimidoylphenyl acetate CAS No. 63502-78-3

4-Carbamimidoylphenyl acetate

Cat. No.: B14491346
CAS No.: 63502-78-3
M. Wt: 178.19 g/mol
InChI Key: NQZLCSPPVMENGJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Carbamimidoylphenyl acetate typically involves the reaction of 4-aminobenzamidine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired ester product. The general reaction scheme is as follows:

4-Aminobenzamidine+Acetic Anhydride4-Carbamimidoylphenyl acetate+Acetic Acid\text{4-Aminobenzamidine} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} 4-Aminobenzamidine+Acetic Anhydride→4-Carbamimidoylphenyl acetate+Acetic Acid

The reaction is usually conducted in an organic solvent such as acetonitrile or dichloromethane, and the reaction mixture is stirred at room temperature for several hours. The product is then purified by recrystallization or column chromatography to obtain pure this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically isolated by filtration and dried under vacuum to obtain the final compound in a powdered form .

Chemical Reactions Analysis

Types of Reactions

4-Carbamimidoylphenyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Carbamimidoylphenyl acetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Carbamimidoylphenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved in these interactions are often studied using molecular docking and biochemical assays .

Comparison with Similar Compounds

4-Carbamimidoylphenyl acetate can be compared with other similar compounds, such as:

The presence of the ester group in this compound makes it unique and suitable for specific reactions and applications .

Properties

CAS No.

63502-78-3

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

(4-carbamimidoylphenyl) acetate

InChI

InChI=1S/C9H10N2O2/c1-6(12)13-8-4-2-7(3-5-8)9(10)11/h2-5H,1H3,(H3,10,11)

InChI Key

NQZLCSPPVMENGJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=N)N

Origin of Product

United States

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